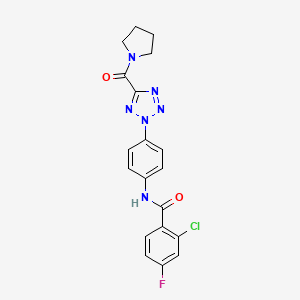
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is an interesting organic compound that has gained attention in various scientific fields. It features a complex structure composed of chloro, fluoro, pyrrolidine, and tetrazole moieties, making it versatile in a range of reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves several key steps. Initially, a precursor, such as 2-chloro-4-fluorobenzoic acid, undergoes a series of functional group transformations. The introduction of the tetrazole ring is often achieved through the [2+3] cycloaddition reaction of an azide with a nitrile derivative. Pyrrolidine-1-carbonyl is then introduced via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the production is optimized for efficiency and yield. This may involve the use of continuous flow reactors for better control over reaction conditions, enhancing product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Substitution reactions: Halogen atoms in the aromatic rings are prone to nucleophilic substitution.
Oxidation and Reduction: The pyrrolidine and benzamide moieties can participate in redox reactions under suitable conditions.
Cyclization reactions: The tetrazole ring allows for potential cycloaddition reactions.
Common Reagents and Conditions:
Nucleophiles like alkoxides for substitution reactions.
Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride for redox reactions.
Solvents such as acetonitrile and catalysts like palladium for cyclization reactions.
Major Products: The reactions generally yield derivatives with modifications on the aromatic rings or the tetrazole moiety, producing a wide array of functionalized benzamides and related compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide finds applications across various domains:
Chemistry: Used in synthesis pathways as an intermediate for more complex molecules.
Biology: Potentially involved in studies related to enzyme inhibition or receptor binding due to its multifaceted structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Serves as a precursor in the synthesis of dyes, polymers, and agrochemicals.
Mechanism of Action
Comparison with Other Compounds: 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be compared to other similar compounds such as:
2-chloro-4-fluoro-N-phenylbenzamide: : Lacks the tetrazole and pyrrolidine moieties, resulting in different reactivity and biological properties.
N-(4-(2H-tetrazol-2-yl)phenyl)benzamide: : Similar in structure but lacks the chloro and fluoro groups, affecting its chemical behavior and applications.
Comparison with Similar Compounds
2-chloro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
4-fluoro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
Pyrrolidine-1-carbonyl derivatives of benzamides
That’s a detailed dive into your requested compound—an interesting piece of chemistry, I’d say.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRTWDHTKGJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
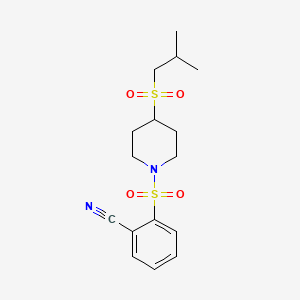
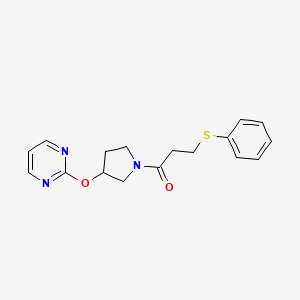
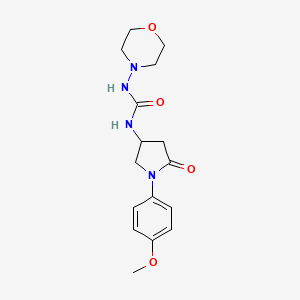
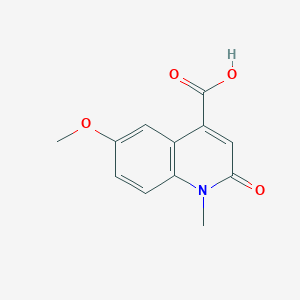
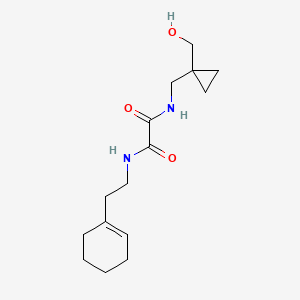
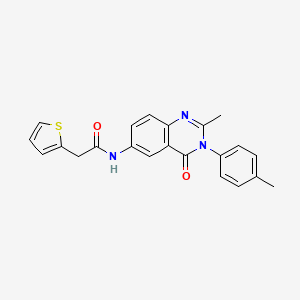
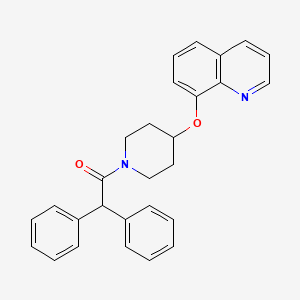
![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)
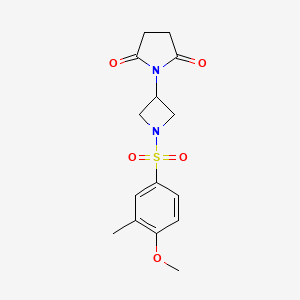
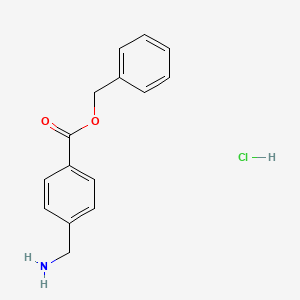
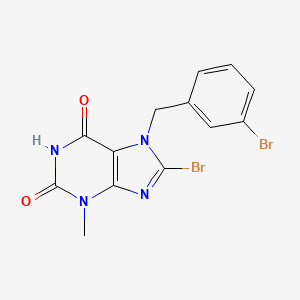
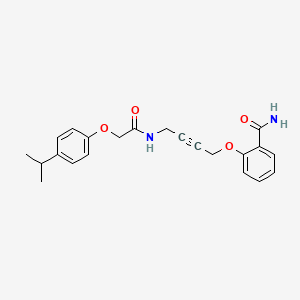
![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2405988.png)
